2,2,6,6-Tetramethyl(115N)azinan-4-one
Description
Significance of Nitroxide Spin Labels in Advancing Spectroscopic Methodologies
Nitroxide spin labels are stable organic free radicals that serve as powerful probes in Electron Paramagnetic Resonance (EPR) spectroscopy. sigmaaldrich.com Their stability is conferred by the steric hindrance provided by four methyl groups adjacent to the nitroxide group, which protects the unpaired electron. sigmaaldrich.comnih.gov This unpaired electron makes them paramagnetic and thus detectable by EPR. sigmaaldrich.com
The application of nitroxide spin labels, particularly through a technique called Site-Directed Spin Labeling (SDSL), has revolutionized the study of biomolecular structure and dynamics. researchgate.netresearchgate.net In SDSL, a nitroxide spin label is attached to a specific site in a macromolecule, such as a protein. researchgate.net The resulting EPR spectrum is highly sensitive to the local environment of the label, providing information on molecular motion, polarity, and accessibility. isotope.com Furthermore, by introducing two spin labels at different sites, pulsed EPR techniques like Double Electron-Electron Resonance (DEER) can measure the distances between them, typically in the range of 1.5 to 8.0 nanometers. sigmaaldrich.com This capability is crucial for elucidating the conformational changes in proteins and other biomolecules that are central to their biological function. researchgate.net
Role of ¹⁵N Isotopic Labeling in Enhancing Resolution and Sensitivity in Magnetic Resonance Studies
The substitution of the naturally abundant ¹⁴N isotope (spin I=1) with the ¹⁵N isotope (spin I=1/2) in nitroxide spin labels, such as in 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one, offers significant advantages in magnetic resonance studies. nih.govnih.gov In a standard EPR experiment, the interaction of the unpaired electron with the ¹⁴N nucleus splits the spectrum into three lines. nih.gov In contrast, the interaction with a ¹⁵N nucleus results in only two spectral lines. nih.gov
This reduction in the number of hyperfine lines leads to a theoretical 1.5-fold increase in signal intensity for each line, which enhances the sensitivity of the measurement. nih.govnih.gov This is particularly beneficial for studying dilute systems or for in-cell EPR experiments. nih.gov The narrower and more intense spectral peaks of ¹⁵N-labeled nitroxides improve the signal-to-noise ratio, allowing for more accurate measurements. nih.gov The distinct doublet signal of a ¹⁵N-labeled nitroxide is also easily distinguishable from the triplet signal of a ¹⁴N-labeled one, enabling dual-labeling experiments where different parts of a system or different molecular processes can be monitored simultaneously. nih.govnih.gov
Historical Context of Stable Cyclic Nitroxide Derivatives in Chemical and Biophysical Research
The history of stable nitroxide radicals dates back to the discovery of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in 1959. sigmaaldrich.com This discovery was a landmark, as it provided a source of exceptionally stable cyclic nitroxide derivatives that could be handled and stored with relative ease. nih.govsigmaaldrich.com Initially, these stable radicals were explored as radical traps to study polymerization initiation pathways. scbt.com
The introduction of Site-Directed Spin Labeling (SDSL) by McConnell and co-workers in the mid-1960s marked a pivotal moment, aiming to use EPR to investigate conformational changes in proteins and the properties of lipid membranes. cymitquimica.com The development of molecular biology techniques further expanded the scope of SDSL, allowing for the precise introduction of spin labels into proteins. cymitquimica.com Over the decades, a wide variety of nitroxide-based spin labels have been synthesized to probe different aspects of molecular structure and dynamics. isotope.comcymitquimica.com The synthesis of isotopically labeled versions, such as 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one (also known as ¹⁵N-TEMPONE), represents a continuous effort to refine these molecular tools for greater sensitivity and resolution in biophysical research. nih.govresearchgate.net The synthesis of ¹⁵N-TEMPONE can be achieved through the reaction of phorone with ¹⁵N-labeled ammonium (B1175870) chloride. nih.govresearchgate.net
Chemical Properties of 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one
| Property | Value |
| IUPAC Name | 2,2,6,6-tetramethyl-1-oxidopiperidin-1-ium-4-one |
| Synonyms | 4-Oxo-TEMPO-¹⁵N, ¹⁵N-TEMPONE, 4-Oxo-2,2,6,6-tetramethylpiperidine-1-¹⁵N-1-oxyl |
| Molecular Formula | C₉H₁₆¹⁵NO₂ |
| Molecular Weight | 171.24 g/mol nih.gov |
| CAS Number | 80404-14-4 (for deuterated version) sigmaaldrich.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
2,2,6,6-tetramethyl(115N)azinan-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3/i10+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUXJYZVKZKLTJ-DETAZLGJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=O)CC([15NH]1)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447140 | |
| Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80404-11-1 | |
| Record name | 2,2,6,6-Tetramethyl(~15~N)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 80404-11-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Electron Paramagnetic Resonance Epr Spectroscopy Applications of 2,2,6,6 Tetramethyl 115n Azinan 4 One
Leveraging ¹⁵N Hyperfine Interactions for Detailed Structural and Dynamic Insights
The primary advantage of using ¹⁵N-labeled nitroxides such as 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one lies in the simplification of the EPR spectrum. The nuclear spin of ¹⁴N is I=1, which splits the EPR signal into three lines. In contrast, ¹⁵N has a nuclear spin of I=1/2, resulting in a simpler two-line (doublet) spectrum. This simplified hyperfine structure is instrumental in obtaining more precise information about the local environment of the spin label.
One of the key benefits of this simplification is a significant increase in signal intensity. With the total signal intensity distributed over two lines instead of three, each line in the ¹⁵N spectrum is theoretically 1.5 times more intense than any single line in the corresponding ¹⁴N spectrum. This enhancement improves the signal-to-noise ratio, which is particularly advantageous when studying systems with low spin-label concentrations or for in vivo imaging applications. nih.gov
Continuous Wave (CW) EPR Spectroscopy for Anisotropy and Rotational Dynamics
Continuous Wave (CW) EPR spectroscopy is a foundational technique for studying the rotational dynamics of spin-labeled molecules. The shape of the CW-EPR spectrum of a nitroxide is highly sensitive to its rotational motion, which is characterized by the rotational correlation time (τcorr). This parameter reflects the timescale of the tumbling motion of the molecule and is influenced by factors such as solvent viscosity and the size and shape of the molecule to which the spin label is attached.
In the case of 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one, the simplified doublet spectrum allows for a more straightforward and accurate analysis of the spectral line shapes. The anisotropy of the hyperfine interaction, which arises from the orientation-dependent interaction between the electron and nuclear spins, is more clearly resolved in the absence of the complexities introduced by the ¹⁴N quadrupole moment. This clarity facilitates the determination of the principal values of the g-tensor and the hyperfine tensor, which are crucial for characterizing the electronic structure and the local environment of the nitroxide.
The analysis of CW-EPR spectra can distinguish between different motional regimes:
Fast Motion (τcorr < 1 ns): The rapid tumbling of the molecule averages out the anisotropic interactions, resulting in two sharp, well-defined lines of equal intensity.
Slow Motion (1 ns < τcorr < 20 ns): As the rotational motion slows, the anisotropic interactions are not fully averaged, leading to characteristic broadening and asymmetry in the spectral lines.
Rigid Limit (τcorr > 100 ns): In a frozen solution or when attached to a very large, slowly tumbling macromolecule, the spectrum reflects a static distribution of orientations, providing direct information about the anisotropic magnetic parameters.
The simplified spectrum of ¹⁵N-labeled nitroxides makes the simulation and fitting of these spectra more robust, allowing for the extraction of quantitative information about the rotational dynamics and the ordering of the local environment. nih.gov
Pulsed EPR Techniques: Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM) of ¹⁵N-Labeled Systems
Pulsed EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Electron Spin Echo Envelope Modulation (ESEEM), offer higher spectral resolution than CW-EPR and are powerful tools for probing the interactions between the unpaired electron and surrounding magnetic nuclei. The use of ¹⁵N-labeled compounds like 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one is particularly advantageous in these experiments.
ENDOR spectroscopy combines EPR and nuclear magnetic resonance (NMR) to measure hyperfine interactions with high precision. nih.gov In an ENDOR experiment, the EPR signal is monitored while a radiofrequency field is swept through the nuclear transition frequencies. For ¹⁵N-labeled nitroxides, the absence of nuclear quadrupole interactions (present for ¹⁴N, which has I=1) simplifies the ENDOR spectra, allowing for a more direct and unambiguous determination of the ¹⁵N hyperfine coupling constants. biointerfaceresearch.com This information provides a detailed picture of the electron spin density distribution within the nitroxide.
ESEEM spectroscopy is another pulsed EPR technique that detects weak hyperfine interactions by observing the modulation of the electron spin echo decay. This technique is particularly sensitive to the interactions with nearby nuclei. The simplified hyperfine structure of ¹⁵N-labeled nitroxides can make the analysis of ESEEM data more straightforward, aiding in the characterization of the local environment, including the number and distance of interacting nuclei. Two-dimensional ESEEM techniques, such as Hyperfine Sublevel Correlation (HYSCORE), are particularly powerful for resolving overlapping signals from multiple nuclei. nih.gov The use of ¹⁵N labeling in HYSCORE experiments simplifies the spectra and aids in the assignment of cross-peaks, providing detailed information about the geometry of the spin label's surroundings. osti.gov
Analysis of Spin Exchange and Dipolar Coupling in ¹⁵N-Nitroxide Systems
When two or more spin labels are in close proximity, they can interact through spin exchange and dipolar coupling. These interactions provide valuable information about intermolecular distances and collision dynamics.
Spin exchange is a short-range interaction that occurs during molecular collisions, leading to a broadening of the EPR spectral lines. At higher concentrations, this effect becomes more pronounced. The simplified two-line spectrum of 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one allows for a more accurate quantification of spin exchange effects, as the line broadening can be measured with greater precision without the complications of overlapping lines from a triplet spectrum.
Dipolar coupling is a through-space interaction that depends on the distance and relative orientation of the two spin centers. This interaction is a powerful tool for measuring distances in the range of approximately 1.5 to 8 nanometers, making it invaluable for structural biology studies. nih.gov Techniques like Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), are used to measure these distances. The simplified spectral features of ¹⁵N-nitroxides can be beneficial in PELDOR/DEER experiments, particularly when trying to disentangle the dipolar interaction from the exchange coupling contribution. prisner.de
High-Field and High-Frequency EPR Studies for Enhanced Spectral Resolution and Sensitivity
The move to higher magnetic fields and microwave frequencies in EPR spectroscopy offers significant advantages, particularly for the study of nitroxide spin labels like 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one. The primary benefits are enhanced spectral resolution and increased sensitivity. nsf.gov
At higher fields, the separation between the spectral lines due to the g-factor anisotropy increases. This increased resolution is particularly useful for distinguishing between different populations of spin labels in heterogeneous environments or for separating the nitroxide signal from other paramagnetic species in the sample. nsf.govmdpi.com For instance, in complex biological systems, high-field EPR can resolve the signals from spin labels in different conformational states of a protein.
The enhanced g-factor resolution at high fields also improves the accuracy of the determination of the principal values of the g-tensor, providing more detailed information about the electronic structure of the nitroxide. Furthermore, the sensitivity of the EPR experiment generally increases with the microwave frequency, which is advantageous for studying samples with low concentrations of spin labels. mdpi.com
The combination of ¹⁵N-labeling and high-field EPR is particularly powerful. The simplified hyperfine structure from the ¹⁵N nucleus, coupled with the enhanced g-factor resolution at high fields, provides highly resolved spectra that are more amenable to detailed analysis and simulation. This synergy allows for a more precise characterization of the magnetic tensors and the dynamic processes affecting the spin label. biointerfaceresearch.com
Methodological Advancements in EPR Signal Analysis Utilizing ¹⁵N-Nitroxides
The well-defined and simplified spectral features of ¹⁵N-nitroxides have played a crucial role in the development and refinement of methodologies for EPR signal analysis. The ability to accurately simulate and fit experimental EPR spectra is key to extracting quantitative information about the structure and dynamics of the system under investigation.
The reduced complexity of the ¹⁵N-nitroxide spectrum simplifies the inverse problem of determining the model parameters that best reproduce the experimental data. researchgate.net This has led to the development of more robust and reliable software packages for spectral simulation. These programs can model the effects of rotational diffusion, spin exchange, and other dynamic processes on the EPR line shape, allowing researchers to extract parameters such as rotational correlation times and ordering potentials with greater confidence. nih.gov
Moreover, the distinct spectral signature of ¹⁵N-labeled nitroxides allows for their use in multi-component systems where they can be distinguished from their ¹⁴N counterparts. This dual-isotope labeling approach enables the simultaneous monitoring of two different environments or molecular species, providing a more complete picture of complex biological processes.
The improved signal-to-noise ratio and simplified spectra of ¹⁵N-nitroxides also benefit advanced signal processing techniques. For example, in distance measurements using PELDOR/DEER, the analysis of the modulation depth and the background decay can be performed with higher accuracy, leading to more precise distance distributions.
| Parameter | ¹⁴N-Nitroxide | ¹⁵N-Nitroxide | Advantage of ¹⁵N |
| Nuclear Spin (I) | 1 | 1/2 | Simpler hyperfine structure |
| EPR Spectrum | Triplet | Doublet | Increased signal intensity per line, easier spectral analysis |
| Nuclear Quadrupole Moment | Non-zero | Zero | No quadrupolar broadening, simpler ENDOR spectra |
| Signal Intensity per Line | 1 | ~1.5 | Enhanced signal-to-noise ratio |
Table 1. Comparison of EPR properties for ¹⁴N and ¹⁵N-labeled nitroxides.
| Technique | Information Gained | Advantage of ¹⁵N-labeling |
| CW-EPR | Rotational dynamics, polarity, and ordering of the local environment. | More accurate determination of rotational correlation times and anisotropic parameters due to simplified line shapes. |
| ENDOR | Precise measurement of hyperfine coupling constants. | Simplified spectra due to the absence of nuclear quadrupole interactions, leading to unambiguous assignment of hyperfine couplings. |
| ESEEM/HYSCORE | Weak hyperfine interactions with nearby nuclei. | Simplified spectra aid in the analysis of nuclear modulation patterns and the determination of the local geometry. |
| PELDOR/DEER | Inter-spin distances and distance distributions. | Can help in disentangling dipolar and exchange interactions and improve the accuracy of distance measurements. |
| High-Field EPR | High-resolution g-tensor and hyperfine tensor parameters. | The combination of spectral simplification from ¹⁵N and enhanced resolution from high fields provides highly detailed structural and electronic information. |
Table 2. Application of various EPR techniques to ¹⁵N-labeled nitroxides and the associated advantages.
Nuclear Magnetic Resonance Nmr Spectroscopy and Dynamic Nuclear Polarization Dnp Investigations with 2,2,6,6 Tetramethyl 115n Azinan 4 One
¹⁵N-NMR Chemical Shift Anisotropy and Relaxation Studies for Molecular Motion Characterization
The amide ¹⁵N chemical shift anisotropy (CSA) provides detailed insights into protein structure and dynamics. nih.gov The CSA tensor is a second-rank tensor that describes the orientation-dependent magnetic shielding of a nucleus, and its parameters are highly sensitive to the local electronic environment, which is influenced by secondary structure and molecular motions. nih.govnih.gov In solid-state NMR, restricting molecular motion allows for the full expression of anisotropic interactions like CSA. nih.gov Experimental determination of ¹⁵N CSA tensors can be achieved through various NMR techniques, including slow magic-angle spinning (MAS) experiments on microcrystalline samples or relaxation studies in solution. nih.gov
For ¹⁵N-labeled compounds like 2,2,6,6-Tetramethyl([¹⁵N]azinan-4-one), the ¹⁵N nucleus within the nitroxide group serves as a sensitive reporter. The unpaired electron in the nitroxide moiety significantly influences the local magnetic field, affecting the ¹⁵N CSA. Variations in the CSA parameters can be correlated with the rotational and translational dynamics of the molecule. By studying the ¹⁵N relaxation rates (T₁ and T₂), researchers can extract information about the timescales and amplitudes of molecular motion. For instance, backbone dynamics in proteins can lead to smaller observed anisotropy. nih.gov While the average ¹⁵N CSA value for proteins is around -171.7 ppm, it varies systematically with secondary structure, with different average values for helical and sheet regions. nih.govnih.gov The presence of a paramagnetic center, such as the nitroxide's own unpaired electron or a nearby metal ion, can also influence the measured CSA values. nih.gov
| Parameter | Description | Significance in Molecular Characterization | Typical Values/Ranges (Protein Backbone Amides) |
|---|---|---|---|
| ¹⁵N Chemical Shift Anisotropy (CSA) | Orientation-dependent shielding of the ¹⁵N nucleus. | Provides information on local electronic structure, hydrogen bonding, and molecular conformation. nih.govnih.gov | Anisotropy parameter (δ) ranges from -77 to -115 ppm. nih.gov |
| T₁ (Spin-Lattice Relaxation) | Time constant for the nuclear spins to return to thermal equilibrium along the main magnetic field. | Sensitive to high-frequency (fast) molecular motions. | Varies widely depending on molecular size and dynamics. |
| T₂ (Spin-Spin Relaxation) | Time constant for the decay of transverse magnetization. | Sensitive to low-frequency (slow) molecular motions and chemical exchange. | Generally shorter than T₁; influenced by paramagnetic effects. nih.govresearchgate.net |
Paramagnetic Relaxation Enhancement (PRE) Utilizing the Nitroxide Moiety in NMR Spectroscopy
The unpaired electron of the nitroxide group in 2,2,6,6-Tetramethyl([¹⁵N]azinan-4-one) makes it a potent paramagnetic center for PRE-NMR studies. nih.govyoutube.com PRE arises from the dipole-dipole interaction between the unpaired electron and nearby nuclear spins. youtube.com This interaction leads to a significant increase in the transverse relaxation rates (Γ₂) of the nuclei, causing detectable line broadening in the NMR spectrum. nih.govnih.gov The magnitude of the PRE effect is proportional to the inverse sixth power of the distance (
In a typical PRE experiment, the nitroxide label is site-specifically attached to a biomolecule, often via a cysteine residue. nih.govyoutube.com NMR spectra are recorded in both the paramagnetic state (nitroxide active) and a diamagnetic control state (nitroxide reduced by an agent like ascorbic acid). nih.gov The intensity ratios of cross-peaks between these two spectra are then used to calculate PRE rates, which can be translated into distance restraints for structural modeling and refinement. nih.gov This technique is particularly valuable for characterizing transient, lowly-populated conformational states and weak intermolecular interactions that are difficult to study with conventional methods like the Nuclear Overhauser Effect (NOE). nih.gov
| Technique | Principle | Information Gained | Key Advantage |
|---|---|---|---|
| Paramagnetic Relaxation Enhancement (PRE) | An unpaired electron from a nitroxide label enhances the relaxation rates of nearby nuclei. youtube.com | Long-range distance restraints (up to ~35 Å). nih.gov | Ability to detect and characterize transient and weakly interacting molecular states. nih.gov |
| Nuclear Overhauser Effect (NOE) | Through-space dipole-dipole coupling between nuclear spins. | Short-range distance restraints (typically < 6 Å). youtube.com | Provides high-resolution detail of local structures. |
Dynamic Nuclear Polarization (DNP) for Sensitivity Enhancement in Solid-State and Liquid-State NMR
Dynamic Nuclear Polarization (DNP) is a revolutionary technique that dramatically enhances NMR signal sensitivity by transferring the high spin polarization of electrons to surrounding nuclei. nih.govaip.org This is achieved by irradiating the sample with microwaves near the electron paramagnetic resonance (EPR) frequency while at cryogenic temperatures. nih.gov The theoretical maximum signal enhancement for ¹H nuclei is approximately 660, and it can be even higher for nuclei with lower gyromagnetic ratios like ¹³C and ¹⁵N. aip.orgcopernicus.org This sensitivity gain enables NMR experiments on samples that were previously intractable, such as large biomolecular complexes, materials surfaces, and metabolites in cells. d-nb.inforesearchgate.net
Several mechanisms can facilitate the DNP process, with the most relevant for nitroxide radicals in insulating solids at high magnetic fields being the Cross-Effect (CE). nih.govd-nb.info The CE mechanism involves a three-spin system: two coupled electrons (S₁ and S₂) and one nucleus (I). nih.gov It is most efficient when the EPR frequency difference between the two electrons matches the nuclear Larmor frequency (ω₀ₙ). Microwave irradiation then drives a forbidden simultaneous flip of one electron and one nucleus (a zero-quantum or double-quantum transition), resulting in a net transfer of polarization from the electron spin bath to the nuclear spin bath. nih.govnih.gov
The use of ¹⁵N-labeled nitroxides is significant because the hyperfine interaction between the unpaired electron and the ¹⁵N nucleus (I=1/2) simplifies the EPR spectrum compared to the more common ¹⁴N (I=1), which has three lines. nih.govrsc.org This can influence the efficiency and characteristics of the polarization transfer. The polarization, once transferred to nearby nuclei (typically protons), spreads throughout the sample via proton spin diffusion, leading to a bulk enhancement of the NMR signal. researchgate.net
The effectiveness of a DNP experiment critically depends on the polarizing agent (PA) used. nih.gov Ideal PAs have specific EPR properties and are soluble and stable in the sample matrix. Nitroxide biradicals, which contain two covalently linked nitroxide moieties, are among the most successful PAs for high-field DNP. d-nb.infoyoutube.com The structure linking the two radical centers is crucial for controlling the electron-electron distance and interaction, which is optimized to facilitate the CE mechanism. nih.gov
While specific biradicals derived directly from 2,2,6,6-Tetramethyl([¹⁵N]azinan-4-one) for DNP are part of ongoing research, the principles of PA design are well-established. Using a ¹⁵N-labeled core structure like tetramethylazinanone-4-one offers a route to fine-tune the electronic properties of the resulting biradical. The substitution of ¹⁴N with ¹⁵N alters the hyperfine coupling, which can be exploited in the design of next-generation PAs with improved DNP performance. nih.govrsc.org The development of highly efficient and bio-resistant PAs, such as AMUPol and TOTAPOL, has been a key driver for the expansion of DNP applications, particularly in cellular environments. d-nb.info
DNP is most effective at cryogenic temperatures (typically ~100 K or below) where electron relaxation times are long enough to allow for efficient microwave-driven polarization. nih.govresearchgate.net The technique is commonly combined with Magic Angle Spinning (MAS) solid-state NMR. Cryogenic MAS-NMR allows for the study of solid samples, such as frozen solutions of proteins, with high resolution and sensitivity. researchgate.netmit.edu
The development of high-power microwave sources (gyrotrons) and specialized NMR probes has enabled DNP experiments at increasingly high magnetic fields (e.g., 9.4 T and above). researchgate.netmit.edu High-field DNP offers advantages in terms of spectral resolution and can provide larger absolute signal enhancements. These advanced instrumental capabilities have made it possible to perform multidimensional correlation experiments on complex systems like membrane proteins embedded in native lipid bilayers and to quantify low-concentration species like drugs inside cells. researchgate.netmit.edunih.gov Concerns about paramagnetic broadening are often mitigated because the exogenous PAs are typically distributed in the glassy solvent matrix, and the polarization is transferred to the bulk sample via spin diffusion without direct contact. mit.edu
Integration of EPR and NMR Data for Comprehensive Spectroscopic Analysis
A comprehensive understanding of a paramagnetic system can be achieved by combining data from both EPR and NMR spectroscopy. EPR is exquisitely sensitive to the paramagnetic center itself and its immediate microenvironment. fu-berlin.de Parameters such as the g-tensor and the nitrogen hyperfine coupling tensor (A-tensor) of a nitroxide radical are sensitive to solvent polarity, hydrogen bonding, and local dynamics. fu-berlin.demdpi.com
By correlating these EPR-derived parameters with NMR observables, a more complete picture emerges. For example, high-field EPR can resolve the principal components of the g-tensor and A-tensor with high precision. fu-berlin.de Variations in these tensors across a sample can reveal environmental heterogeneity. This information can then be used to interpret NMR data, such as PRE-induced line broadening or DNP enhancement profiles, which report on the interaction of the paramagnetic center with the wider molecular system. This integrated approach is powerful for characterizing the structure, dynamics, and interactions of spin-labeled biomolecules and materials. fu-berlin.de
Computational Chemistry and Theoretical Modeling of 2,2,6,6 Tetramethyl 115n Azinan 4 One
Quantum Chemical Calculations for Electronic Structure and Spin Density Distribution
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in understanding the electronic properties of nitroxide radicals. youtube.com These methods are crucial for elucidating the distribution of the unpaired electron's spin density across the molecule, which is key to interpreting its magnetic properties. nih.gov
For nitroxide radicals, the electronic structure is characterized by a long-lived open-shell ground state. nih.gov The unpaired electron is primarily localized in a π-orbital on the N-O group. Hybrid DFT functionals have proven to be particularly effective in accurately predicting the geometries and electronic properties of such radicals. youtube.com The choice of functional and basis set is critical, with double-hybrid functionals often providing a good balance of accuracy and computational cost for predicting spectroscopic properties. nih.gov
The spin density distribution is not confined to the nitrogen and oxygen atoms but is delocalized to a certain extent onto the neighboring carbon and hydrogen atoms. This distribution is highly sensitive to the molecular conformation and the surrounding environment. Theoretical calculations can map this distribution, providing a visual and quantitative understanding of the electronic structure.
Prediction of ¹⁵N Hyperfine Coupling Constants and Anisotropies
A key application of quantum chemical calculations for 2,2,6,6-tetramethyl(1¹⁵N)azinan-4-one is the prediction of the ¹⁵N hyperfine coupling constant (Aiso) and its anisotropy. The hyperfine coupling arises from the interaction between the electron spin and the nuclear spin of the ¹⁵N atom. For the ¹⁵N isotope (nuclear spin I=1/2), this interaction results in a characteristic doublet in the EPR spectrum.
Simulations of the EPR spectrum of (2,2,6,6-tetramethyl-4-oxo-piperidin-1-yl)oxyl (TEMPONE) when interacting with cucurbit researchgate.neturil have yielded the following hyperfine coupling constants. nih.gov
| Parameter | Experimental Value | Simulated Value |
|---|---|---|
| g-factor | 2.0059 | 2.0059 |
| A(¹⁴N) (Gauss) | 15.8 | 15.8 |
| Width at half-height (Wahh) (Gauss) | ~0.8 | - |
The data presented is for the ¹⁴N isotopologue, TEMPONE. The A(¹⁵N) value for 2,2,6,6-tetramethyl(1¹⁵N)azinan-4-one is expected to be approximately 1.4 times the A(¹⁴N) value.
Conformational Analysis and Energy Landscapes
The six-membered piperidine (B6355638) ring of 2,2,6,6-tetramethyl(1¹⁵N)azinan-4-one is not planar and can adopt several conformations. Conformational analysis is the study of the energies and relative stabilities of these different spatial arrangements. libretexts.orglibretexts.org The molecule typically exists in a chair or a twisted-boat conformation. Theoretical calculations are used to map the potential energy surface associated with the interconversion between these conformers.
Studies on the closely related TEMPONE have shown that the molecule undergoes interconversion between twisted-crossover conformations. The energy landscape reveals the activation barriers for these conformational changes. For instance, the energy barrier hindering the rotation of the methyl groups has been estimated. At room temperature, these motions are rapid, but they enter a slow-motion regime at lower temperatures. researchgate.net Understanding the energy landscape is crucial as the conformation of the ring influences the orientation of the N-O bond and thus the anisotropic magnetic interactions. nih.govresearchgate.net The potential energy landscape is defined by factors such as torsional strain and steric interactions. libretexts.org Computational methods can map this landscape by calculating the energy for a series of dihedral angles, revealing the most stable conformers and the energy barriers between them. youtube.com
Molecular Dynamics (MD) Simulations of Rotational and Translational Diffusion
Molecular dynamics simulations are a powerful tool for studying the time-dependent behavior of molecules. arxiv.orglivecomsjournal.org For 2,2,6,6-tetramethyl(1¹⁵N)azinan-4-one, MD simulations are employed to model its rotational and translational diffusion in various media. This information is critical for interpreting EPR spectra, as the lineshape is highly sensitive to the rate of molecular tumbling. rsc.orgmdpi.com
In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time. arxiv.org This generates a trajectory that describes the position and velocity of each particle. From this trajectory, transport properties like the diffusion coefficient can be calculated. The translational diffusion coefficient is often determined from the mean squared displacement of the molecule over time, while the rotational diffusion is analyzed through time correlation functions of the molecule's orientation. livecomsjournal.orgscm.com
Simulations of the TEMPO spin probe in polypropylene (B1209903) have been used to obtain rotational correlation times over a wide temperature range, taking into account anisotropic rotation. mdpi.com These simulations show that the rotational mobility of the probe reflects the mobility of the polymer matrix. mdpi.com In solution, the diffusion of nitroxide radicals is influenced by the viscosity of the solvent and temperature. rsc.org MD simulations can provide detailed, atomistic insights into these relationships, which are essential for accurately modeling EPR spectra and extracting dynamic information. rsc.org
| Parameter | Description | Relevance |
|---|---|---|
| Diffusion Coefficient (D) | A measure of the rate of translational motion of the molecule. | Crucial for understanding mass transport and interpreting relaxation data. |
| Rotational Correlation Time (τc) | The characteristic time it takes for a molecule to rotate by one radian. | Directly influences the lineshape of EPR spectra. |
| Mean Squared Displacement (MSD) | The average squared distance a particle travels over time. | Used to calculate the translational diffusion coefficient. |
Development of Theoretical Frameworks for Simulating Spectroscopic Observables (EPR, NMR)
The development of robust theoretical frameworks is essential for simulating the EPR and NMR spectra of 2,2,6,6-tetramethyl(1¹⁵N)azinan-4-one. These simulations are vital for extracting detailed information about the molecule's structure, dynamics, and environment from experimental data. unito.it
EPR spectra simulations require a solid understanding of the magnetic interactions at play, including the electron Zeeman interaction and hyperfine couplings. unito.it Software packages like EasySpin are widely used for simulating and fitting CW and pulsed EPR spectra. nih.gov These programs use the spin Hamiltonian parameters (g-tensor and A-tensor) as input, along with parameters describing the molecular motion, to generate theoretical spectra. By comparing simulated spectra to experimental ones, researchers can refine the spin Hamiltonian parameters and gain insights into the molecular dynamics. nih.govresearchgate.net
For ¹⁵N-labeled nitroxides, the simulation must accurately reproduce the characteristic doublet signal. The simulation of EPR spectra for TEMPONE has been successfully used to determine binding constants in host-guest chemistry, demonstrating the power of this approach. nih.gov The agreement between experimental and simulated spectra provides confidence in the derived parameters. researchgate.net
| Complex | Parameter | Value (from simulation) |
|---|---|---|
| TEMPONE@CB researchgate.net 1:1 | g-factor | 2.0058 |
| A(¹⁴N) (Gauss) | 15.2 | |
| TEMPONE@(CB researchgate.net)₂ 2:1 | g-factor | 2.0057 |
| A(¹⁴N) (Gauss) | 14.9 |
Source: Adapted from EPR Spectroscopy: A Powerful Tool to Analyze Supramolecular Host•Guest Complexes of Stable Radicals with Cucurbiturils, 2020. nih.gov
Modeling of Spin Exchange and Relaxation Mechanisms in Solution and Condensed Phases
The interactions between spin probes like 2,2,6,6-tetramethyl(1¹⁵N)azinan-4-one can lead to spin exchange, a process that affects both EPR lineshapes and relaxation times. Modeling spin exchange and other relaxation mechanisms is crucial for understanding the behavior of these radicals in solution and condensed phases. rsc.org
Spin exchange occurs during collisions between paramagnetic molecules, causing a sudden change in the spin state. The rate of spin exchange is dependent on the concentration of the radicals and the diffusion coefficient. At low concentrations, spin exchange can be neglected, but at higher concentrations, it leads to a characteristic broadening of the EPR lines. rsc.org Theoretical models describe this broadening as a function of the spin exchange frequency.
In addition to spin exchange, other relaxation mechanisms contribute to the EPR linewidth. These include spin-rotation coupling and modulation of the anisotropic g- and A-tensors by molecular tumbling. rsc.org Theoretical frameworks, often based on the stochastic Liouville equation, are used to model these complex processes and simulate the resulting EPR spectra. These models can account for factors like solvent viscosity, temperature, and intermolecular interactions. researchgate.netrsc.org Studies on nitroxide diradicals have shown that intramolecular spin exchange can be modulated by temperature, and this phenomenon can be investigated both in solution and when the radicals are grafted onto surfaces. rsc.org The spin-exchange rate of nitroxide radicals can also be influenced by their solubilized location in environments like micelles. oup.com
Applications in Advanced Materials Science and Polymer Chemistry
Probing Polymer Dynamics and Structure in Various States (Solid, Gel, Solution)
Electron Paramagnetic Resonance (EPR) spectroscopy, when used with nitroxide spin probes like 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one, is a highly effective method for investigating the molecular dynamics of polymer systems. nih.govbohrium.com These spin probes can be dispersed non-covalently within a polymer matrix, and their EPR spectra provide detailed information about the local environment, including segmental motion, viscosity, and polarity. bohrium.comresearchgate.net The ¹⁵N isotope in the nitroxide moiety simplifies the hyperfine splitting pattern in the EPR spectrum from a triplet to a doublet, which can increase signal amplitude and resolution, thereby enhancing the sensitivity of the measurement. nih.gov This technique allows for the study of polymer chains in various states, including solids, gels, and solutions. nih.govresearchgate.net
The rotational motion of a spin probe within a polymer matrix is highly sensitive to the mobility of the surrounding polymer segments. bohrium.com This relationship allows EPR to be a powerful tool for characterizing the glass transition temperature (Tg) and segmental dynamics. researchgate.net As a polymer is heated through its glass transition, the increased segmental motion of the polymer chains creates more free volume, allowing the embedded 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one probe to tumble more freely. This change in rotational speed directly alters the shape of the EPR spectrum. bohrium.com By analyzing the temperature dependence of the spectral lineshape, researchers can pinpoint the Tg and quantify the activation energy associated with segmental relaxation processes.
This method provides localized information that complements data from bulk techniques like differential scanning calorimetry (DSC). EPR can reveal nanoscale inhomogeneities and distributions of mobility within a material that are averaged out in bulk measurements. researchgate.net
Table 1: Probing Polymer Dynamics with Nitroxide Spin Probes
| Polymer System | Probe Type | Technique | Findings | Reference |
| Polyacrylamide Gels | General Nitroxide | EPR | Local mobility in network junctions is significantly slower than in low molecular weight detergent micelles. | nih.gov |
| Polystyrene-block-poly(N-ethyl-4-vinylpyridinium bromide) | General Nitroxide | EPR | Local mobility in the polystyrene core of micelles is approximately double that of solid polystyrene. | nih.gov |
| Polylactide | Nitroxide Radical | EPR | Demonstrated the possibility of doping the polymer with nitroxide radicals using supercritical carbon dioxide to study the mobility of dopant molecules. | researchgate.net |
| Poly(acrylic acid) and Macrodiisocyanate Network | General Nitroxide | EPR | Local mobility in hydrophobic regions of the gel is substantially lower than in hydrophilic regions. | nih.gov |
The formation of polymer networks and the process of cross-linking can be monitored using ¹⁵N-labeled nitroxide probes. During network formation, such as in the curing of a resin or the formation of a hydrogel, the viscosity of the system increases dramatically, and the mobility of the polymer chains becomes restricted. nih.gov A spin probe introduced into the system will experience this change directly. nih.gov The EPR spectrum of 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one will transition from that of a rapidly tumbling probe in a low-viscosity medium to a highly restricted or immobilized spectrum characteristic of a glassy or cross-linked state.
This technique has been applied to study the kinetics of network formation in systems like the copolymerization of styrene (B11656) and divinylbenzene. mdpi.com By tracking the rotational correlation time of the spin probe, it is possible to follow the progression of the cross-linking reaction, determine the gel point, and assess the final network homogeneity. mdpi.com This provides critical data for optimizing reaction conditions and understanding the structure-property relationships in thermosets, elastomers, and hydrogels. nih.govnih.gov
Nitroxide-Mediated Polymerization (NMP) Studies Utilizing ¹⁵N-Labeled Species
Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures like block copolymers. numberanalytics.comcsiropedia.csiro.au The process relies on the reversible capping of the growing polymer chain radical by a stable nitroxide radical to form a dormant alkoxyamine species. wikipedia.org Utilizing ¹⁵N-labeled nitroxides, such as 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one, provides significant advantages in mechanistic studies and the synthesis of well-defined polymers. nih.govrsc.org
The central principle of NMP is the dynamic equilibrium between active, propagating polymer chains (P•) and dormant alkoxyamine-capped chains (P-ONR₂). numberanalytics.com The use of ¹⁵N-labeled nitroxides is invaluable for studying this equilibrium. ¹⁵N NMR spectroscopy can be used to directly observe and quantify the dormant alkoxyamine species. nih.gov Studies on model compounds have shown that the ¹⁵N chemical shift is highly sensitive to the structure of the alkoxyamine, allowing for precise characterization of the species formed when radicals are trapped by ¹⁵N-labeled nitroxides. nih.gov
This spectroscopic handle allows researchers to investigate the kinetics of the activation-deactivation process and study nitroxide exchange reactions. psu.edu Understanding these fundamental steps is crucial for controlling the polymerization and minimizing side reactions, leading to polymers with more predictable molecular weights and narrower molecular weight distributions. numberanalytics.com The "persistent radical effect" (PRE), which underpins the success of NMP, can be more accurately modeled and understood with the quantitative data provided by ¹⁵N labeling. wikipedia.org
The use of ¹⁵N-labeled nitroxides and the corresponding alkoxyamine initiators facilitates the synthesis of advanced polymer architectures. psu.edu Since NMP is a "living" polymerization technique, it allows for the creation of block copolymers by the sequential addition of different monomers. icp.ac.ru ¹⁵N-labeled alkoxyamines can act as unimolecular initiators, providing a pathway to polymers with a ¹⁵N-label at the chain end. psu.edu This terminal functional group can be used to monitor the polymer or for subsequent post-polymerization modifications. ucsc.edu
NMP has been used to create a wide variety of polymer structures, including:
Block Copolymers: Synthesized by re-initiating polymerization of a second monomer from a macroalkoxyamine. icp.ac.ru
Star and Graft Polymers: Created using multifunctional alkoxyamine initiators. psu.edu
Surface-Grafted Polymers: Grown from surfaces functionalized with alkoxyamine initiators, a key technique for modifying material properties.
Hyperbranched Polymers: Produced through the controlled polymerization of inimers (molecules that are both initiator and monomer). icp.ac.ru
The control afforded by NMP, enhanced by the analytical advantages of ¹⁵N labeling, makes it a powerful tool for designing materials with precisely tailored nanoscale structures and properties. numberanalytics.com
Table 2: Features of Nitroxide-Mediated Polymerization (NMP)
| Feature | Description | Significance | Reference |
| Mechanism | Reversible termination of growing polymer radicals by a stable nitroxide, creating a dormant alkoxyamine species. | Allows for controlled chain growth, low dispersity, and predictable molecular weights. | numberanalytics.com |
| Initiation | Can be unimolecular (from a pre-formed alkoxyamine) or bimolecular (from a conventional initiator and free nitroxide). | Unimolecular initiators offer better control over the initiation step. | psu.edu |
| Monomer Scope | Initially limited to monomers like styrene, but new nitroxide structures have expanded the range to include acrylates and acrylamides. | Increases the versatility of the technique for creating different types of polymers. | csiropedia.csiro.aumdpi.com |
| Architectures | Enables synthesis of block, gradient, star, branched, and hyperbranched copolymers. | Provides access to complex macromolecular structures for advanced applications. | psu.eduicp.ac.ru |
| ¹⁵N-Labeling | Use of ¹⁵N-labeled nitroxides allows for detailed mechanistic studies via ¹⁵N NMR and enhanced sensitivity in EPR. | Facilitates a deeper understanding of the polymerization kinetics and characterization of dormant species. | nih.govnih.govrsc.org |
Characterization of Supramolecular Assemblies and Self-Assembled Materials
Supramolecular assemblies are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and metal coordination. nih.govmdpi.com These materials, which include micelles, vesicles, and molecular cages, are of great interest for applications in nanotechnology and biomedicine. nih.govmdpi.com Spin probes like 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one are excellent tools for characterizing the structure and dynamics of these assemblies. nih.govresearchgate.net
By observing the EPR spectrum of a spin probe partitioned within a supramolecular assembly, one can deduce information about the microenvironment of the probe's location. For example, in a study of polymeric micelles, the mobility of a spin probe in the hydrophobic core was found to be significantly different from its mobility in the bulk polymer, providing insight into the core's local viscosity. nih.gov Similarly, spin probes can be used to study the formation of polymer networks in hydrogels, distinguishing between hydrophobic and hydrophilic domains within the self-assembled structure. nih.gov The enhanced resolution from ¹⁵N-labeling can be particularly useful for resolving subtle differences in mobility and polarity within complex, multicomponent assemblies. nih.gov This approach has been used to investigate the dynamics of host-guest complexes and the release of encapsulated molecules from polymer matrices, which is critical for designing functional materials like drug delivery systems. researchgate.netresearchgate.netnih.gov
Understanding Guest-Host Interactions and Encapsulation Dynamics
The sensitivity of the EPR spectrum of 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one to its local environment makes it an exceptional probe for studying the intricacies of guest-host chemistry. When the spin probe is encapsulated within a host molecule or a porous material, changes in its rotational motion and the polarity of its surroundings are directly reflected in the EPR spectral parameters, such as the hyperfine coupling constant (aN) and the g-factor.
Research has demonstrated that when a nitroxide probe like 2,2,6,6-tetramethyl-4-oxo-piperidin-1-yl)oxyl (TEMPONE), a close analogue of the title compound, is encapsulated within a macrocyclic host like cucurbit doi.orguril (CB doi.org), its mobility is significantly reduced. nih.gov This restricted motion, indicative of successful encapsulation, leads to a broadening of the high-field line in the EPR spectrum. nih.gov Concurrently, the hydrophobic interior of the host cavity leads to a decrease in the aN value, reflecting the change from an aqueous environment to a non-polar one. nih.gov
By systematically titrating the spin probe solution with the host material and monitoring the corresponding changes in the EPR spectrum, researchers can precisely determine the binding affinity and stoichiometry of the guest-host complex. nih.gov The appearance of distinct spectral components corresponding to the free and bound states of the probe indicates that the exchange between these two states is slow on the EPR timescale, allowing for detailed kinetic analysis of the encapsulation and release processes. nih.gov This methodology is crucial for designing and optimizing drug delivery systems, developing molecular sensors, and understanding catalysis within confined spaces like metal-organic frameworks (MOFs) and zeolites. nih.govrsc.org
Table 1: EPR Parameters of TEMPONE in Free and Encapsulated States
| State of Probe | Hyperfine Coupling Constant (aN) | Rotational Correlation Time (τc) | Binding Constant (Ka) | Reference |
|---|---|---|---|---|
| Free in Water | ~1.6 mT | Fast | N/A | nih.gov |
| Encapsulated in CB doi.org | Reduced value | Slow | 4510 M⁻¹ | nih.gov |
Probing Nanometer-Scale Organization and Intermolecular Interactions
In polymer science, understanding the spatial arrangement of polymer chains and the interactions between them is fundamental to controlling the macroscopic properties of the material. 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one, when used as a spin probe or covalently attached as a spin label, provides profound insights into the nanometer-scale organization of polymer systems. bohrium.comresearchgate.net
Continuous-wave EPR (cw-EPR) measurements are sensitive to the local dynamics of the spin probe, which are modulated by the segmental motion of the surrounding polymer chains. bohrium.com Changes in the EPR lineshape can thus be used to determine local viscosity, polarity, and the glass transition temperature of the polymer matrix. researchgate.net The enhanced sensitivity of ¹⁵N-labeled probes is particularly valuable in these studies, where the probe concentration must be kept low to avoid perturbing the polymer structure. nih.govmdpi.com
More advanced pulsed EPR techniques, such as Pulsed Electron-Electron Double Resonance (PELDOR), also known as Double Electron-Electron Resonance (DEER), enable the precise measurement of distances between two spin labels in the range of approximately 1.5 to 16 nanometers. researchgate.netbiorxiv.org By strategically placing two ¹⁵N-labeled spin probes on the same or different polymer chains, the through-space magnetic dipole-dipole interaction between them can be measured. This interaction is directly dependent on the distance between the two spins, allowing for the determination of intramolecular and intermolecular distance distributions. nih.govnih.gov This capability is revolutionary for characterizing:
The folding and conformation of single polymer chains.
The structure of self-assembled block copolymer micelles and nanofibers. youtube.com
The spatial arrangement of chains in polymer blends and composites.
The extent of inter-chain proximity and aggregation.
The use of isotopically distinct labels (e.g., one ¹⁴N and one ¹⁵N probe) can allow for selective distance measurements in complex, multi-component systems. mdpi.com These nanometer-scale distance measurements provide quantitative structural restraints for validating and refining computational models of polymer systems, ultimately leading to the rational design of new materials with tailored properties. nih.gov
Table 2: Application of Nitroxide Spin Probes in Polymer Analysis
| Technique | Information Obtained | Relevance to Nanoscale Organization | Reference |
|---|---|---|---|
| cw-EPR | Local dynamics, polarity, viscosity, Tg | Provides information on the immediate microenvironment and segmental motion of polymer chains. | bohrium.comresearchgate.net |
| PELDOR/DEER | Inter-spin distance distributions (1.5-16 nm) | Directly measures the nanometer-scale distances between labeled sites, revealing chain conformation and intermolecular packing. | nih.govresearchgate.net |
Applications in Biophysical and Biomedical Methodologies Non Clinical Focus
Investigation of Membrane Dynamics and Lipid Bilayer Properties
Nitroxide spin labels, including TEMPONE, are instrumental in elucidating the complex biophysical properties of lipid membranes. wikipedia.org By incorporating these probes into a lipid bilayer, researchers can gain insights into the membrane's micro-environment, which is crucial for cellular processes. The EPR spectrum of the spin label acts as a reporter, with its lineshape being highly sensitive to the probe's rotational motion. mdpi.com
Characterization of Membrane Fluidity and Viscosity Profiles
Membrane fluidity, a critical parameter for the function of membrane-embedded proteins and for cellular transport processes, can be quantitatively assessed using spin labels like TEMPONE. mdpi.com When a spin label is introduced into a lipid bilayer, its rotational mobility is dictated by the viscosity of its immediate surroundings. researchgate.net In a highly fluid, liquid-crystalline phase, the probe tumbles rapidly, resulting in a sharp, well-resolved three-line EPR spectrum (for ¹⁴N) or a two-line spectrum (for ¹⁵N). Conversely, in a more viscous, gel-like environment, the slower motion leads to a broad, anisotropic spectrum. researchgate.netcornell.edu
This relationship allows for the calculation of key dynamic parameters. The rotational correlation time (τc) is a measure of the time it takes for the nitroxide to rotate by one radian and is directly related to the local viscosity. taylorandfrancis.com A lower τc value indicates faster rotation and thus higher membrane fluidity. mdpi.com Another important parameter derived from EPR spectra is the order parameter (S), which describes the amplitude of the wobbling motion of the lipid alkyl chains. A higher order parameter signifies a more ordered and less fluid membrane environment. nih.gov
Studies have demonstrated that the spin-lattice relaxation rate (T₁⁻¹) of lipid spin labels, measured via saturation-recovery EPR, also serves as a robust and convenient quantitative measure of membrane fluidity, reflecting the local dynamics across the membrane. nih.govnih.gov For instance, using a series of spin labels positioned at different depths within the membrane, researchers can map a fluidity profile from the aqueous interface to the hydrophobic core. nih.govresearchgate.net Such profiles have revealed, for example, the rigidifying effect of cholesterol on phospholipid alkyl chains down to the depth of its steroid ring structure and a fluidizing effect at deeper locations within the bilayer. nih.gov
| EPR-Derived Parameter | Definition | Interpretation in Membrane Analysis | Typical Observation |
|---|---|---|---|
| Rotational Correlation Time (τc) | The average time required for the spin label to rotate through an arc of one radian. taylorandfrancis.com | Directly correlates with local viscosity; inversely related to fluidity. taylorandfrancis.com | Increases as membrane fluidity decreases (e.g., in gel phase or high cholesterol content). researchgate.net |
| Order Parameter (S) | A measure of the orientational order and the amplitude of the wobbling motion of the lipid acyl chains to which the label is attached. nih.gov | Indicates the degree of membrane structural order. | Higher 'S' value corresponds to a more ordered, less fluid membrane. libretexts.org |
| Spin-Lattice Relaxation Rate (T₁⁻¹) | The rate at which the spin system returns to thermal equilibrium after perturbation. Depends primarily on the rate of rotational diffusion. nih.gov | A direct, quantitative measure of membrane fluidity and local dynamics. nih.gov | Increases with faster molecular motion, indicating higher fluidity. mdpi.com |
| Hyperfine Splitting (A) | The separation between spectral lines, influenced by the polarity of the nitroxide's environment. | Reports on the polarity and water accessibility at the label's location. | Increases in more polar environments (e.g., near the membrane surface). |
Analysis of Lipid Phase Transitions and Domain Formation
EPR spectroscopy using nitroxide probes is highly effective for observing thermotropic phase transitions in lipid bilayers, such as the shift from a rigid gel state (Lβ) to a fluid liquid-crystalline state (Lα). During a phase transition, the mobility of the spin probe changes dramatically, which is clearly reflected in the EPR spectrum. researchgate.net This allows for the precise determination of phase transition temperatures.
Furthermore, this technique can detect the coexistence of different lipid phases or domains within the membrane. If the membrane contains coexisting domains with different fluidities (e.g., liquid-ordered and liquid-disordered phases), a spin probe that partitions between them will exhibit a composite EPR spectrum. This spectrum is a superposition of the distinct spectra corresponding to the probe's mobility in each environment. researchgate.net This capability is crucial for studying lipid rafts—specialized membrane microdomains enriched in cholesterol and sphingolipids—which are implicated in cellular signaling. By analyzing the composite spectra, researchers can characterize the properties and relative proportions of these distinct lipid domains. acs.org
Protein Structure and Dynamics Elucidation through Site-Directed Spin Labeling (SDSL)
Site-Directed Spin Labeling (SDSL) is a powerful biochemical technique where a nitroxide spin label, such as a derivative of TEMPONE, is covalently attached to a specific amino acid residue (most commonly an engineered cysteine) within a protein. wikipedia.orgmdpi.com The EPR spectrum of the attached label provides detailed information about the structure, dynamics, and conformational changes in its local environment, making it a valuable tool for studying proteins that are challenging for other methods like X-ray crystallography or NMR, such as large, flexible, or membrane-bound proteins. acs.orgnih.govnih.gov
Assessment of Protein Conformational Changes and Flexibility
The lineshape of the continuous-wave (CW) EPR spectrum is extremely sensitive to the rotational motion of the spin label. mdpi.com This motion is, in turn, restricted by the protein's local secondary and tertiary structure. A spin label in a flexible, solvent-exposed loop will tumble rapidly, yielding a sharp EPR spectrum. In contrast, a label at a site constrained by interactions within a folded domain or at a protein-protein interface will have its motion restricted, resulting in a broader spectrum.
This principle allows for the direct observation of protein conformational changes. pnas.org When a protein alters its conformation—due to ligand binding, a change in pH, or interaction with another protein—the environment around the spin label changes. This alters the label's mobility, leading to a corresponding and measurable change in the EPR spectrum. nih.gov By placing labels at strategic sites, researchers can map the specific regions of a protein that undergo structural transitions during its functional cycle. nih.gov
Mapping Inter-Spin Distances and Protein-Protein/Ligand Interactions
To obtain quantitative structural information, SDSL is often combined with pulsed EPR techniques, most notably Double Electron-Electron Resonance (DEER), also known as Pulsed Electron-Electron Double Resonance (PELDOR). acs.orgnih.govnih.gov This method measures the magnetic dipole-dipole interaction between two spin labels attached to different sites on a protein or on two interacting proteins. annualreviews.organnualreviews.org
The strength of this interaction is dependent on the distance between the two electron spins. The DEER experiment yields a distance distribution between the pair of labels, typically in the range of 1.5 to 8 nanometers, and up to 16 nm in deuterated samples. acs.orgnih.gov By systematically labeling pairs of sites, a set of distance constraints can be generated. These constraints are then used to build or validate high-resolution models of protein tertiary and quaternary structures, map the architecture of protein complexes, and characterize large-scale conformational changes. annualreviews.orgresearchgate.net This approach is particularly powerful for defining the relative orientation of domains and subunits in large, dynamic macromolecular assemblies. pnas.org
| Technique | Primary Information Obtained | Principle of Measurement | Typical Application |
|---|---|---|---|
| Continuous-Wave (CW) EPR | Local dynamics, flexibility, solvent accessibility, polarity. mdpi.com | Analysis of the spectral lineshape, which is determined by the rotational mobility of the spin label. | Detecting local conformational changes upon ligand binding; mapping secondary structure elements. nih.gov |
| DEER / PELDOR | Inter-spin distance distributions (1.5-8.0 nm). acs.orgnih.gov | Measures the dipolar interaction between two spin labels via a pulsed EPR sequence. nih.gov | Determining global protein folds, domain orientations, and the structure of protein-protein complexes. annualreviews.orgresearchgate.net |
| CW Dipolar Broadening | Inter-spin distances in a shorter range (0.8-2.0 nm). mdpi.com | Analysis of spectral broadening caused by the magnetic interaction between two nearby spin labels. | Measuring distances in tightly-packed regions or for short-range structural constraints. mdpi.com |
Nucleic Acid Structure and Dynamics Probing
The application of Site-Directed Spin Labeling (SDSL) has been successfully extended to the study of nucleic acids, providing unique insights into the structure and dynamics of DNA and RNA that are complementary to other structural biology techniques. nih.govnih.gov In this context, a nitroxide spin label is incorporated at a specific nucleotide position within a DNA or RNA strand. hi.is This can be achieved through various chemical strategies, including post-synthetic modification of a phosphorothioate (B77711) backbone, attachment to a modified nucleobase, or the incorporation of a nucleotide analog that already contains a rigid spin label. oup.comacs.org
Once labeled, the nucleic acid can be studied using EPR spectroscopy. Similar to its application in proteins, the mobility of the spin label, reflected in the CW-EPR spectrum, reports on the local dynamics and conformational state of the nucleic acid at the point of attachment. nih.gov This has been used to study local structural changes, such as those occurring during RNA folding or upon binding to proteins or small molecules. mpg.de
Pulsed EPR techniques like DEER are particularly powerful for probing the global architecture of nucleic acids. hi.isoup.com By introducing two spin labels at specific sites, DEER measurements can provide precise distance distributions in the nanometer range (2-7 nm). oup.comnih.gov This approach has been used to map the global structure of DNA duplexes, determine the architecture of complex RNA folds like riboswitches, and characterize the structure of DNA-protein and RNA-protein complexes. nih.govnih.govresearchgate.net The ability of SDSL-EPR to provide distance information in large, flexible systems under physiological conditions makes it an invaluable tool for understanding the function of nucleic acids and their intricate cellular machinery. nih.gov
Site-Specific Spin Labeling of RNA and DNA for Structural Characterization
Site-directed spin labeling (SDSL) coupled with EPR spectroscopy is a potent method for investigating the structure and dynamics of nucleic acids like DNA and RNA. nih.govnih.gov This approach involves the covalent attachment of a paramagnetic spin label, such as a derivative of 2,2,6,6-Tetramethylazinan-4-one, to a specific site within the nucleic acid sequence. nih.govnih.gov The unpaired electron in the nitroxide label acts as a spectroscopic reporter, providing information about its local environment, mobility, and distance to other labels. nih.govresearchgate.net
While direct applications of 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one for nucleic acid labeling are not extensively documented, the use of closely related 4-substituted TEMPO derivatives is well-established and provides a clear methodological framework. For instance, TEMPO has been successfully linked to the exocyclic amino groups of nucleobases like adenine (B156593) and cytosine in DNA. beilstein-journals.org In one approach, a 4-amino-TEMPO derivative is coupled to a modified nucleoside, which is then incorporated into a DNA oligonucleotide during solid-phase synthesis. beilstein-journals.org Another strategy involves the postsynthetic modification of RNA. For example, 4-isocyanato-TEMPO can be reacted with a 2'-amino group introduced at a specific position in an RNA strand, forming a stable urea (B33335) linkage. doi.orgresearchgate.net
Once the spin label is incorporated, EPR spectroscopy can be employed to study several aspects of nucleic acid structure:
Local Dynamics: The rotational motion of the spin label is sensitive to its immediate surroundings. By analyzing the EPR spectral lineshape, researchers can infer the flexibility and dynamics of the specific nucleotide to which the label is attached. nih.govresearchgate.net
Structural Perturbations: The introduction of the spin label can sometimes cause minor disruptions to the nucleic acid structure. Circular dichroism (CD) and melting temperature (Tₘ) measurements are often used to assess the extent of these perturbations. Studies with TEMPO-labeled DNA have shown that while some labels cause minimal disruption, others can significantly destabilize a DNA duplex. beilstein-journals.org
Distance Measurements: By introducing two spin labels into a nucleic acid, the distance between them can be measured using pulsed EPR techniques like Pulsed Electron-Electron Double Resonance (PELDOR), also known as DEER. nih.govhi.is This provides crucial long-range distance constraints for determining the global fold and conformational changes of large RNA and DNA molecules. nih.govrsc.orgnih.gov
The primary advantage of using a ¹⁵N-labeled compound like 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one lies in the simplification of the EPR spectrum. A standard ¹⁴N atom (spin I=1) produces a three-line EPR spectrum, whereas the ¹⁵N isotope (spin I=1/2) yields a simpler two-line (doublet) spectrum. This spectral simplification can be advantageous in complex biological systems.
Methodological Aspects of Redox Status Monitoring in Model Biological Systems
The intracellular balance between oxidizing and reducing species, known as the redox state, is fundamental to cellular health and function. Nitroxides, including 2,2,6,6-Tetramethyl(¹⁵N)azinan-4-one, serve as effective probes for monitoring this delicate balance in model biological systems using EPR spectroscopy. mdpi.comnih.govresearchgate.net
The core principle of this methodology is the reduction of the paramagnetic nitroxide to its corresponding EPR-silent hydroxylamine (B1172632) by cellular reductants, such as ascorbate (B8700270) and glutathione. mdpi.comnih.gov The rate at which the EPR signal decays is directly proportional to the reducing capacity of the environment, thus providing a quantitative measure of the cellular redox status. nih.govresearchgate.net
The use of the ¹⁵N isotope in the spin probe offers a distinct advantage in these studies. The characteristic two-line spectrum of a ¹⁵N-labeled nitroxide is easily distinguishable from the three-line spectrum of a natural abundance ¹⁴N nitroxide. This spectral difference allows for the simultaneous use of both ¹⁴N and ¹⁵N-labeled probes to monitor different redox processes or compartments within the same biological system without signal overlap.
Methodologically, the process involves introducing the nitroxide probe to a cell culture or tissue sample and then recording the EPR signal intensity over time. Several factors must be considered for reliable and consistent results:
Probe Delivery: The charge and lipophilicity of the nitroxide probe determine its distribution. Neutral compounds like 4-oxo-TEMPO can generally permeate cell membranes, allowing for the measurement of the total intracellular and extracellular redox state.
Biocompatibility: The nitroxide probe should be non-toxic at the concentrations used and should not significantly perturb the cellular redox state it is intended to measure.
Kinetics of Reduction: The rate of reduction of the nitroxide is a key parameter. This can be influenced by the concentration of cellular reductants and the intrinsic reactivity of the nitroxide itself.
The data below summarizes key aspects of using nitroxide probes for redox monitoring.
| Parameter | Description | Relevance in Redox Monitoring |
| EPR Signal Decay Rate | The rate at which the intensity of the nitroxide's EPR signal decreases over time. | Directly correlates with the reducing capacity of the biological system. A faster decay indicates a more reducing environment. mdpi.comnih.gov |
| Nitroxide Reduction | The chemical conversion of the paramagnetic nitroxide radical to a diamagnetic (EPR-silent) hydroxylamine. | This is the fundamental reaction that allows for redox state measurement. It is primarily driven by cellular reductants like ascorbate. nih.gov |
| Isotopic Labeling (¹⁵N vs. ¹⁴N) | The use of ¹⁵N (spin I=1/2) or ¹⁴N (spin I=1) in the nitroxide core. | ¹⁵N-labeling produces a two-line EPR spectrum, while ¹⁴N produces a three-line spectrum. This allows for multiplexed experiments where different probes can be distinguished and monitored simultaneously. |
| Cellular Compartmentalization | The distribution of the nitroxide probe within different cellular compartments (e.g., cytosol, mitochondria, extracellular space). | The choice of nitroxide (e.g., based on charge or specific targeting moieties) can allow for compartment-specific redox measurements. |
By carefully selecting the appropriate nitroxide probe and experimental conditions, researchers can gain valuable, real-time insights into the dynamic redox changes that occur in model biological systems under various physiological and pathological conditions. researchgate.netnih.gov
Emerging Research Trajectories and Future Perspectives for 2,2,6,6 Tetramethyl 115n Azinan 4 One
Development of Next-Generation Multi-Modal Spin Probes and Labels
The functionalization of the core 2,2,6,6-tetramethyl(¹⁵N)azinan-4-one structure is a key strategy for creating multi-modal spin probes. These probes are engineered to act as more than just generic reporters of their environment; they are designed to respond to specific biological molecules or physiological conditions and to be detectable by multiple imaging techniques. nih.gov This multi-modality allows for a more comprehensive and validated understanding of biological processes by combining the strengths of different imaging methods. nih.govresearchgate.net
A significant area of development is in the creation of probes for detecting reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as nitric oxide (NO), which are crucial signaling molecules in biology. nih.gov Researchers have designed novel ¹⁵N-labeled probes that react selectively and rapidly with NO, generating products with distinct Nuclear Magnetic Resonance (NMR) signals. nih.govnih.gov This reaction-based imaging approach provides a direct and sensitive method for monitoring NO in real-time. nsf.gov
Furthermore, ¹⁵N-labeled nitroxides are being integrated into more complex molecular architectures to enhance their utility. For example, trityl-nitroxide biradicals, which contain two paramagnetic centers, have been synthesized with a ¹⁵N-labeled nitroxide component. nih.gov These biradicals exhibit strong intramolecular spin-spin interactions and are highly sensitive to changes in redox status and oxygen concentration, making them powerful tools for simultaneously measuring multiple physiological parameters. nih.gov The development of such probes, which can be targeted to specific cellular locations or biomolecules, represents a major leap forward from simple spin labels to highly specific "spy" molecules for biostructural and functional applications. rsc.org
The versatility of these probes is also expanded by developing new chemical methods to attach them to biomolecules. While traditional methods often target cysteine residues in proteins, newer strategies are exploring conjugation to non-canonical amino acids. nih.gov This allows for the placement of spin labels at virtually any position within a protein, providing unprecedented precision in studying protein structure and dynamics.
Table 1: Examples of Functionalized ¹⁵N-Labeled Probes and Their Applications
| Probe Type | Target/Application | Detection Modality | Key Feature | Reference(s) |
|---|---|---|---|---|
| ¹⁵N-labeled NO-sensing probes | Nitric Oxide (NO) detection | Hyperpolarized NMR | Reacts with NO to produce a distinct NMR signal. | nih.gov, nih.gov, nsf.gov |
| ¹⁵N-labeled Trityl-Nitroxide Biradical (TNN15) | Redox status and oxygenation | EPR Spectroscopy | Combines two radical centers for enhanced sensitivity to the microenvironment. | nih.gov |
| ¹⁵N-HO-5223 | Protein structure (via non-canonical amino acids) | EPR Spectroscopy | Designed for specific attachment to p-Azidophenylalanine (pAzPhe). | nih.gov |
| Reduction-resistant nitroxides | In-cell protein conformation | In-cell EPR | Modified structure to resist reduction in the cellular environment. | acs.org |
Integration with Advanced Imaging Modalities for Enhanced Spatial and Temporal Resolution
The unique properties of 2,2,6,6-tetramethyl(¹⁵N)azinan-4-one and its derivatives are best exploited when combined with advanced imaging modalities. The primary technique for these probes is Electron Paramagnetic Resonance (EPR) spectroscopy and imaging (EPRI). nih.gov EPRI can provide functional information, such as tissue redox status and oxygen levels, that is not accessible with many other imaging methods. nih.gov The use of ¹⁵N-labeled probes is particularly advantageous as the simplified doublet spectrum improves signal resolution and amplitude, boosting sensitivity. nih.gov
Beyond standard EPR, these probes are central to hyperpolarization techniques like Dynamic Nuclear Polarization (DNP), which dramatically enhances the signal in Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI). nih.govnih.gov In hyperpolarized ¹⁵N-NMR studies, the long spin-lattice relaxation times (T₁) of ¹⁵N nuclei allow the enhanced signal to be detected for several minutes, which is crucial for in vivo imaging. nih.govnih.gov This enables the real-time tracking of metabolic processes and the detection of specific analytes with high sensitivity. nsf.gov
The development of dual-modal probes allows for synergistic imaging approaches. For instance, a probe can be designed with both a ¹⁵N-nitroxide component for EPR/MRI and a fluorescent tag for optical microscopy. nih.gov This allows researchers to leverage the high sensitivity of fluorescence imaging with the deep tissue penetration and anatomical detail of MRI. nih.gov Similarly, probes combining MRI and Computed Tomography (CT) contrast agents on a single nanoparticle platform are being explored. nih.govrsc.org This multi-modal strategy provides complementary information, where one technique can validate the findings of another, leading to more robust and reliable diagnostic capabilities. nih.gov
Table 2: Advanced Imaging Modalities Integrating ¹⁵N-Labeled Probes
| Imaging Modality | Principle | Information Gained | Advantage of ¹⁵N-Labeling | Reference(s) |
|---|---|---|---|---|
| Electron Paramagnetic Resonance Imaging (EPRI) | Detects unpaired electrons in a magnetic field. | Maps tissue redox status, pO₂, pH, and probe distribution. | Simplified spectrum (doublet vs. triplet) improves spectral resolution and sensitivity. | nih.gov, nih.gov |
| Hyperpolarized ¹⁵N-MRI/MRS | DNP enhances the ¹⁵N NMR signal by >10,000-fold. | Real-time metabolic imaging and analyte tracking. | Long T₁ relaxation times allow for a longer detection window in vivo. | nih.gov, nsf.gov, nih.gov |
| Overhauser-Enhanced MRI (OMRI) | Transfers electron spin polarization to surrounding protons to enhance the MRI signal. | Provides oxygen maps and functional information with MRI anatomical context. | The narrow EPR line of the nitroxide is crucial for efficient polarization transfer. | nih.gov |
| Dual-Modality Imaging (e.g., MRI/Fluorescence) | A single probe contains agents for two different imaging techniques. | Correlates high-sensitivity optical data with high-resolution anatomical MRI data. | The nitroxide serves as the core for the MRI contrast agent component. | nih.gov |
Green Chemistry Approaches and Sustainable Synthesis of ¹⁵N-Labeled Spin Probes
The increasing use of isotopically labeled compounds in research and medicine necessitates the development of more sustainable and efficient synthetic methods. While the field of green chemistry for nitroxide spin probes is still emerging, several research directions point toward more environmentally friendly practices. A key goal is to move away from multi-step de novo syntheses, which can be resource-intensive, toward more direct and atom-economical labeling methods.
One promising approach involves isotope exchange reactions. For example, a recently developed process for synthesizing ¹⁵N-pyridines involves a ring-opening and ring-closing mechanism that directly incorporates a ¹⁵N atom from a simple, commercially available source like ¹⁵NH₄Cl. nih.gov This method is effective for late-stage labeling of complex molecules and achieves over 95% isotope incorporation in many cases. nih.gov Adapting such ring-opening/closing strategies or other exchange methods to the piperidine (B6355638) core of 2,2,6,6-tetramethyl(¹⁵N)azinan-4-one could significantly reduce the synthetic steps and waste associated with its production.
Another area of focus is the use of safer and more sustainable reagents and reaction conditions. The synthesis of a ¹⁵N-labeled amino-nitroxide (an analogue of the precursor to the title compound) has been achieved starting from 3-carboxy-proxyl and using ¹⁵NH₄Cl, followed by treatment with sodium hypobromite (B1234621). nih.gov While effective, future research could explore replacing reagents like hypobromite with greener enzymatic or electrocatalytic oxidation methods. The principles of green chemistry, such as maximizing atom economy, using renewable feedstocks, and minimizing hazardous waste, provide a clear framework for the future development of synthetic routes to ¹⁵N-labeled spin probes.
Advances in Hybrid Experimental and Computational Approaches for Complex System Characterization
The synergy between experimental measurements and computational modeling is becoming indispensable for interpreting the complex data obtained from ¹⁵N-labeled spin probes. mdpi.com Hybrid approaches, which involve iterative cycles of computational prediction and experimental validation, are accelerating the design and application of these molecular tools. mdpi.comrsc.org
Computational methods, particularly quantum chemistry and molecular dynamics (MD) simulations, provide insights that are difficult or impossible to obtain from experiments alone. For instance, computer simulations have been used to calculate the J-coupling value in biradical probes, a critical parameter for understanding their magnetic properties and sensitivity. nih.gov Conformational analysis using quantum chemistry methods can predict the likely shapes and flexibility of the linker connecting a spin label to a protein, which is essential for accurately interpreting EPR data in terms of protein structure and dynamics. nih.gov
These computational models are validated and refined using experimental data from techniques like EPR and NMR. The experimental spectra provide real-world benchmarks for the computational predictions. mdpi.com This integrated pipeline allows researchers to build more accurate models of how a spin probe behaves in a complex biological environment, such as within a cell membrane or a protein binding pocket. This deeper understanding enhances the ability to design next-generation probes with optimized properties and to more accurately characterize the biological systems being studied. nih.gov
Table 3: Hybrid Approaches in Spin Probe Research
| Approach | Computational Method | Experimental Method | Application/Goal | Reference(s) |
|---|---|---|---|---|
| Magnetic Property Characterization | Computer Simulation | EPR Spectroscopy | Determine magnetic parameters like J-coupling in biradicals to understand probe sensitivity. | nih.gov |
| Conformational Analysis | Quantum Chemistry | EPR Spectroscopy | Predict linker flexibility and rotamer populations to improve accuracy of distance measurements. | nih.gov |
| Protein Engineering Design | Structure-guided design, Machine Learning | High-throughput screening, Directed Evolution | Accelerate the optimization of protein properties by predicting promising variants for experimental testing. | mdpi.com, nih.gov |
| Supramolecular Assembly Design | Molecular Dynamics Simulations | UV-visible Spectroscopy | Design molecules programmed to self-assemble into specific nanostructures with desired properties. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
